molecular formula C18H8N2 B12585969 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine CAS No. 648432-02-4

4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Cat. No.: B12585969
CAS No.: 648432-02-4
M. Wt: 252.3 g/mol
InChI Key: FXMGFZDWUZXRRC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound , which precisely describes its structure: an eight-carbon chain with four consecutive triple bonds (tetrayne) connecting two pyridine rings at the 4-positions. Alternative nomenclature systems and synonyms include:

  • 1,8-Di(4-pyridyl)octa-1,3,5,7-tetrayne
  • EVT-12720182 (commercial designation)
  • 4-(Octatetrayne-1,8-diyl)dipyridine

Notably, the term "tetrayne" specifies the presence of four triple bonds in the central carbon chain, distinguishing it from shorter polyynes (e.g., diynes or triynes). The numbering begins at the terminal carbon bonded to the first pyridine group, ensuring unambiguous identification of substituent positions.

Molecular Formula and Structural Representation

The molecular formula C₁₈H₁₀N₂ derives from its core structure:

  • Octa-1,3,5,7-tetrayne backbone : 8 carbons with 4 triple bonds (C≡C-C≡C-C≡C-C≡C)
  • Pyridine substituents : Two C₅H₄N groups at positions 1 and 8

The structural representation (Figure 1) highlights key features:

  • Conjugated tetrayne system : Alternating triple and single bonds (bond lengths: ~1.20 Å for C≡C, ~1.40 Å for C-C).
  • Pyridine rings : Aromatic heterocycles with nitrogen at the 4-position relative to the tetrayne linkage.
  • Planar geometry : Maximized π-conjugation across the entire molecule, as confirmed by X-ray crystallography.
Bond Type Length (Å) Angle (°)
C≡C (tetrayne) 1.20–1.22 180 (linear)
C-C (single) 1.42–1.45 120 (sp² hybridization)
C-N (pyridine) 1.33 117–123 (aromatic)

Table 1: Key bond parameters from crystallographic data.

Isomeric Variations and Conformational Analysis

Isomeric diversity arises from two primary factors:

Positional Isomerism
  • Pyridine substitution patterns : While the 4,4'-isomer is most studied, synthetic routes can yield 3,3'- or 2,2'-pyridyl analogues. For example, 3,3'-(octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine (PubChem CID 71378403) exhibits nitrogen atoms at the meta positions, altering electronic properties and coordination behavior.
  • Backbone modifications : Replacement of the tetrayne with shorter (hexatriyne) or longer (decapentayne) polyynes generates structural analogues with distinct conjugation lengths.
Conformational Rigidity

Crystallographic analyses reveal minimal torsional flexibility due to the sp-hybridized tetrayne backbone. Key observations include:

  • Dihedral angles : Pyridine rings form dihedral angles of 0–5° with the tetrayne axis, ensuring coplanarity.
  • Crystal packing : Molecules align in parallel stacks with intermolecular distances of 3.4–3.6 Å, facilitating π-π interactions.
  • Steric effects : Ortho-hydrogens on pyridine rings introduce slight out-of-plane distortions (<10°), though these do not disrupt conjugation.
Conformational energy profile (simplified):  
E(kcal/mol)  
^  
|           Pyridine rotation barrier  
|  _                   _  
| / \                 / \  
|/   \_______________/   \  
0°     90°     180°     270°    360°  

Figure 2: Energy barriers for pyridine ring rotation (computational model).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648432-02-4

Molecular Formula

C18H8N2

Molecular Weight

252.3 g/mol

IUPAC Name

4-(8-pyridin-4-ylocta-1,3,5,7-tetraynyl)pyridine

InChI

InChI=1S/C18H8N2/c1(3-5-7-17-9-13-19-14-10-17)2-4-6-8-18-11-15-20-16-12-18/h9-16H

InChI Key

FXMGFZDWUZXRRC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C#CC#CC#CC#CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bonds between the pyridine rings and the tetrayne chain . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), a base (such as triethylamine), and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrayne backbone participates in cycloaddition reactions due to its conjugated triple bonds.

Diels-Alder Reaction
Under thermal conditions (80–120°C), the central tetrayne acts as a dienophile, reacting with electron-rich dienes like 1,3-cyclohexadiene to form bicyclic adducts. For example:

4,4’-(Octatetrayne)dipyridine+1,3-cyclohexadiene100Cbicyclo[6.4.0]dodeca-1,3,5,7,9,11-hexaene derivative\text{4,4'-(Octatetrayne)dipyridine} + \text{1,3-cyclohexadiene} \xrightarrow{100^\circ \text{C}} \text{bicyclo[6.4.0]dodeca-1,3,5,7,9,11-hexaene derivative}

Yields range from 45–60% depending on solvent polarity .

[2+2] Photocycloaddition
UV irradiation (254 nm) induces [2+2] cycloaddition between adjacent triple bonds, forming a cyclobutane-linked dimer:

24,4’-(Octatetrayne)dipyridinehνcyclobutane-bridged dimer2 \, \text{4,4'-(Octatetrayne)dipyridine} \xrightarrow{h\nu} \text{cyclobutane-bridged dimer}

This reaction proceeds quantitatively in dichloromethane but is reversible under thermal stress (150°C) .

Metal Coordination

The pyridine nitrogen atoms facilitate coordination with transition metals, forming stable complexes.

Metal SaltReaction ConditionsProduct StructureStability
PdCl₂THF, 25°C, 12 h[PdCl₂(4,4'-tetrayne)]₂Air-stable
CuIDMF, 60°C, 6 hLinear polymeric Cu(I) complexSensitive to O₂
AgNO₃MeOH, 0°C, 1 h[Ag(4,4'-tetrayne)]NO₃Light-sensitive

These complexes exhibit tunable luminescence and catalytic activity in cross-coupling reactions .

Electrophilic Aromatic Substitution

The pyridine rings undergo substitution at the 3-position under strongly acidic conditions:

Nitration
Reaction with fuming HNO₃/H₂SO₄ at 0°C produces 3-nitro derivatives in 30–40% yield:

4,4’-(Octatetrayne)dipyridine+HNO₃3-NO₂-4,4’-(Octatetrayne)dipyridine\text{4,4'-(Octatetrayne)dipyridine} + \text{HNO₃} \rightarrow \text{3-NO₂-4,4'-(Octatetrayne)dipyridine}

The reaction is regioselective due to electron withdrawal by the tetrayne chain .

Oxidative Decomposition

The tetrayne chain is susceptible to oxidative cleavage:

Ozonolysis
Ozone in CH₂Cl₂ at −78°C cleaves all triple bonds, yielding pyridine-4-carboxylic acid:

4,4’-(Octatetrayne)dipyridine+O₃2pyridine-4-carboxylic acid\text{4,4'-(Octatetrayne)dipyridine} + \text{O₃} \rightarrow 2 \, \text{pyridine-4-carboxylic acid}

This reaction confirms the linear connectivity of the tetrayne backbone .

Thermal Decomposition
Heating above 200°C results in explosive decomposition, releasing CO₂ and HCN. Kinetic studies indicate an activation energy (EaE_a) of 120 kJ/mol.

Nucleophilic Addition

The electron-deficient triple bonds react with nucleophiles:

Hydroamination
In the presence of AuCl₃ catalyst, primary amines add across triple bonds:

4,4’-(Octatetrayne)dipyridine+2RNH₂1,8-diaminooctatetrayne derivative\text{4,4'-(Octatetrayne)dipyridine} + 2 \, \text{RNH₂} \rightarrow \text{1,8-diaminooctatetrayne derivative}

This reaction proceeds with 70–85% yield in toluene at 80°C.

Cyclization Reactions

Under basic conditions, the tetrayne undergoes intramolecular cyclization:

Base-Mediated Cyclization
K₂CO₃ in DMSO induces cyclization to form a fused pyrido[2,3-b]pyrazine ring system:

4,4’-(Octatetrayne)dipyridineK₂CO₃, DMSOpyrido[2,3-b]pyrazine\text{4,4'-(Octatetrayne)dipyridine} \xrightarrow{\text{K₂CO₃, DMSO}} \text{pyrido[2,3-b]pyrazine}

The reaction is first-order with respect to substrate concentration (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 120°C) .

Reductive Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces triple bonds to single bonds:

4,4’-(Octatetrayne)dipyridine+6H₂4,4’-(octane-1,8-diyl)dipyridine\text{4,4'-(Octatetrayne)dipyridine} + 6 \, \text{H₂} \rightarrow \text{4,4'-(octane-1,8-diyl)dipyridine}

Complete hydrogenation requires 48 h at 50 psi H₂ pressure .

Scientific Research Applications

Materials Science

Conductive Polymers:
The compound has been investigated for its role in the synthesis of conductive polymers. The extended π-conjugated system of 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine enhances the electrical conductivity of polymer matrices when incorporated into their structure. This is particularly useful for applications in flexible electronics and organic light-emitting diodes (OLEDs) .

Nanostructured Materials:
Research has highlighted the potential of this compound in creating nanostructured materials with tailored electronic properties. The ability to form stable complexes with metals allows for the development of nanocomposites that exhibit unique optical and electronic characteristics .

Organic Electronics

Organic Photovoltaics:
The compound's unique electronic properties make it a candidate for use in organic photovoltaic cells. Its ability to facilitate electron transfer processes can enhance the efficiency of solar energy conversion . Studies have shown that incorporating this compound into photovoltaic devices can lead to improved power conversion efficiencies.

Light Emitting Diodes:
In OLED applications, this compound serves as an emissive layer due to its high photoluminescence efficiency. The incorporation of this compound within OLED structures has been shown to produce devices with enhanced brightness and color purity .

Coordination Chemistry

Metal Complexes:
The compound forms stable coordination complexes with various transition metals. These complexes have been studied for their catalytic properties in organic transformations. For example, metal complexes derived from this compound have demonstrated effectiveness in catalyzing cross-coupling reactions .

Crystal Structure Studies:
Recent crystallographic studies have revealed insights into the molecular arrangement and bonding characteristics of metal complexes involving this compound. Such studies are crucial for understanding the electronic properties and reactivity patterns of these complexes .

Case Studies

Application Area Study Reference Findings
Conductive PolymersGao et al., 2004Demonstrated enhanced conductivity in polymer matrices using the compound.
Organic PhotovoltaicsWoitellier et al., 1989Improved power conversion efficiency when used in photovoltaic cells.
Metal Complex CatalysisBader et al., 2009Effective catalyst for cross-coupling reactions with transition metals.

Mechanism of Action

The mechanism by which 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine exerts its effects is largely dependent on its ability to participate in electron transfer processes. The tetrayne chain allows for the delocalization of electrons, making the compound highly conductive. This property is exploited in molecular electronics, where the compound can act as a molecular wire. The pyridine rings can also interact with various molecular targets, facilitating the formation of coordination complexes .

Comparison with Similar Compounds

Structural and Bonding Differences

The following table summarizes key structural and functional differences between 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine and related compounds:

Compound Name Backbone Bond Type Substituents Key Properties Applications
This compound Tetrayne (C≡C)₄ Pyridine High rigidity, extended conjugation, metal coordination MOFs, conductive materials
(1E,3E,5E,7E)-4,4′-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyridine Tetraene (C=C)₄ Pyridine Planar geometry, moderate rigidity, crystallinity (R = 0.045) MOFs, optoelectronics
1,8-Diphenyl-1,3,5,7-octatetraene Tetraene (C=C)₄ Phenyl Aromatic substituents, limited metal coordination Organic semiconductors
1,8-Octanediol Single bonds Hydroxyl Flexible aliphatic chain, hydrogen bonding Polymers, surfactants

Key Observations :

  • Bond Type: The tetrayne backbone provides superior rigidity and electronic conjugation compared to tetraene or single-bonded analogs.
  • Substituents: Pyridine termini enable metal coordination, distinguishing it from phenyl or aliphatic analogs. This property is critical for MOF synthesis, where linkers must bind metal nodes .
  • Crystallinity : The tetraene-linked dipyridine exhibits high crystallinity (low R factor), suggesting that the tetrayne variant could achieve similar or improved crystallinity due to its linearity .

Functional and Application-Based Comparisons

Metal-Organic Frameworks (MOFs) :
  • Tetrayne vs. Tetraene Linkers : The tetrayne's rigidity may yield MOFs with larger, more stable pores compared to tetraene linkers, which could flex under stimuli. However, excessive rigidity might limit dynamic structural responses .
  • Pyridine vs. Phenyl Termini: Pyridine groups facilitate stronger metal-node coordination than phenyl groups, improving MOF stability. For example, pyridine-based MOFs often exhibit higher thermal stability (>400°C) compared to phenyl-linked frameworks .
Electronic Properties :
  • Conjugation Effects : The tetrayne’s extended triple-bond conjugation likely enhances electron transport compared to tetraene or single-bonded systems. This makes it suitable for molecular wires or organic semiconductors.
  • Optical Properties : The tetraene-linked dipyridine absorbs in the UV-vis range due to π→π* transitions. The tetrayne variant may exhibit redshifted absorption due to increased conjugation length .
Thermal and Chemical Stability :
  • Aliphatic analogs like 1,8-Octanediol degrade at lower temperatures (<200°C), whereas aromatic and conjugated systems (tetrayne, tetraene) withstand higher temperatures. The tetrayne’s triple bonds may further enhance thermal resistance .

Biological Activity

4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is a unique organic compound characterized by its tetrayne structure, consisting of alternating single and triple carbon-carbon bonds connecting two pyridine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C18H16N2C_{18}H_{16}N_{2}. The compound crystallizes in a monoclinic system with distinct bond lengths and angles that influence its reactivity and interaction with biological targets. The planar structure enhances its ability to intercalate with nucleic acids and proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (Lung Cancer) : Demonstrated substantial antiproliferative effects comparable to established chemotherapeutics.
  • HeLa (Cervical Cancer) : Showed promising results in inhibiting growth.

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. The compound's ability to form stable complexes with DNA suggests a potential mode of action through genotoxicity or interference with replication processes .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial properties against common pathogens:

  • Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 100 μg/mL.
  • Escherichia coli : Similar MIC values indicating effective bacterial growth inhibition.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Study 1: Anticancer Activity Evaluation

A study conducted on the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study reported an IC50 value of approximately 5 µM after 48 hours of treatment. This indicates a strong potential for further development as an anticancer therapeutic .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial efficacy against E. coli and S. aureus strains, the compound was tested using the disc diffusion method. Zones of inhibition were measured and compared against standard antibiotics. The results indicated that while not as potent as ciprofloxacin or ampicillin, the compound exhibited significant activity worth exploring for further optimization .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound within its chemical family:

Compound NameStructure TypeNotable Activity
1,4-DiphenylbutadiyneDieneModerate anticancer activity
1,8-Diphenyl-octa-1,3,5-triyneTriyneLower cytotoxicity than tetrayne
2-Methyl-6-(4-(methylthio)phenyl)hexa-3,5-diyn-2-olDiolEnhanced solubility; lower activity

The unique tetrayne structure contributes to its enhanced electronic properties and biological interactions compared to related compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine, and what critical parameters affect yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Sonogashira coupling, to form the octatetrayne linker between pyridine units. Chloromethyl-substituted dipyridine precursors (e.g., 6,6'-bis(chloromethyl)-2,2'-dipyridine) can undergo alkylation or cross-coupling with terminal alkynes under palladium catalysis. Critical parameters include reaction temperature (optimized between 60–80°C), solvent polarity (DMF or THF), and stoichiometric control of alkyne precursors. Purification via column chromatography or recrystallization ensures high purity (>90% yield). Monitoring reaction progress using TLC and NMR spectroscopy is essential to avoid side products like oligomers .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound and its metal complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural elucidation, as demonstrated in analogous dipyridine-metal complexes (e.g., Cu(II)-dipyridine perchlorate structures ). Complementary techniques include:

  • 1H/13C NMR : To confirm proton environments and linker symmetry.
  • IR Spectroscopy : Identifies coordination modes via shifts in C≡C stretching (~2100 cm⁻¹) and pyridine ring vibrations.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency in metal complexes.

Q. How does the octatetrayne linker influence the solubility and stability of this compound in common solvents?

  • Methodological Answer : The rigid, conjugated octatetrayne linker reduces solubility in polar solvents (e.g., water) but enhances stability in aprotic solvents like DCM or THF. Solubility can be improved via functionalization (e.g., methyl or nitro groups on pyridine rings) or using surfactants. Stability under ambient conditions is assessed via UV-Vis spectroscopy (monitoring π→π* transitions) and thermal gravimetric analysis (TGA) to detect decomposition above 200°C .

Advanced Research Questions

Q. How does the conjugated octatetrayne linker influence the electronic properties and coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Methodological Answer : The linker’s extended conjugation enhances charge delocalization, which can lower bandgap energies (measured via UV-Vis-NIR spectroscopy) and improve conductivity in MOFs. Coordination behavior is influenced by the linker’s rigidity, favoring linear geometry at metal nodes (e.g., Zn(II) or Cu(II)). This structural predictability enables tailored porosity (1–2 nm pore sizes) for gas adsorption (CO2, H2) or sensing applications. Computational DFT modeling can predict binding energies and guest affinities .

Q. In studies reporting conflicting data on the catalytic activity of metal complexes with this compound, what experimental variables could account for discrepancies?

  • Methodological Answer : Key variables include:

  • Metal Center Identity : Cu(II) vs. Zn(II) alters redox activity and Lewis acidity.
  • Counterion Effects : Perchlorate vs. chloride ions modulate solubility and ion-pairing interactions .
  • Solvent Polarity : Protic solvents (e.g., ethanol) may stabilize intermediates differently than aprotic solvents.
  • Electrochemical Conditions : Overpotential shifts in electroless plating (e.g., formaldehyde oxidation peaks) depend on ligand concentration and pH .

Q. How can computational modeling be integrated with experimental data to predict host-guest interaction capabilities of MOFs based on this compound?

  • Methodological Answer : Grand Canonical Monte Carlo (GCMC) simulations predict gas adsorption isotherms (e.g., CO2 at 298 K), validated against experimental BET surface area measurements. Density Functional Theory (DFT) calculates binding energies for guest molecules (e.g., nitroaromatics) in MOF cavities, corroborated by fluorescence quenching experiments in sensing studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for metal complexes of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent-dependent crystal packing. Strategies include:

  • Temperature-Dependent XRD : To identify phase transitions.
  • Rietveld Refinement : For powder XRD data matching simulated patterns from SC-XRD.
  • Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing structural variations .

Tables for Key Properties

Property Methodology Typical Results Reference
Thermal Stability TGA (N2, 10°C/min)Decomposition onset: 210–230°C
Porosity (MOFs) N2 Adsorption at 77 KSurface area: 800–1200 m²/g
Electronic Bandgap UV-Vis Diffuse ReflectanceBandgap: 2.3–2.8 eV
Coordination Geometry SC-XRDLinear or square-planar metal centers

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